
达沙替尼羧酸乙酯
描述
Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib . Dasatinib is a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . The molecular formula of Dasatinib Carboxylic Acid Ethyl Ester is C24H28ClN7O3S and its molecular weight is 530.04 g/mol .
Chemical Reactions Analysis
Dasatinib, the parent compound of Dasatinib Carboxylic Acid Ethyl Ester, is known to inhibit a spectrum of kinases involved in cancer, including several SRC-family kinases . It also inhibits the active and inactive conformations of the ABL kinase domain . The specific chemical reactions involving Dasatinib Carboxylic Acid Ethyl Ester are not provided in the search results.科学研究应用
对脑分布的影响
达沙替尼是一种新型酪氨酸激酶抑制剂,用于治疗特定类型的白血病,并有可能治疗其他中枢神经系统肿瘤。它的脑分布因 P-糖蛋白 (P-gp) 和乳腺癌耐药蛋白 (BCRP) 等转运蛋白的主动外排而受到显着限制。研究表明,P-gp 和 BCRP 的选择性抑制剂可以增强达沙替尼在细胞内的积累和中枢神经系统的递送,这可能对治疗原发性和转移性脑肿瘤产生直接影响 (Chen 等人,2009)。
免疫调节作用
达沙替尼对针对病毒和白血病抗原的 CD8+ T 细胞表现出免疫抑制作用。它抑制这些细胞的增殖和功能,介导通过下调 T 细胞受体和 NF-kappaB 信号转导级联反应。达沙替尼的这一特性可能有助于了解其对异基因干细胞移植后移植物抗白血病效应和移植物抗宿主病的影响 (Fei 等人,2008)。
作为 CAR T 细胞药理开关的作用
达沙替尼充当 CAR T 细胞的药理开关,提供了一种实时控制其功能的方法。此特性在管理急性毒性并在停药后恢复 CAR T 细胞的抗肿瘤作用中特别有用,这对于涉及嵌合抗原受体工程 T 细胞的疗法非常重要 (Mestermann 等人,2019)。
抑制酪氨酸激酶活性
达沙替尼抑制酪氨酸激酶,这是一组在细胞信号传导中至关重要的酶,并与癌症进展有关。它能有效抑制 Src 家族激酶和其他受体酪氨酸激酶,这在癌症治疗中具有重要意义。它抑制细胞增殖、迁移和侵袭以及触发肿瘤细胞凋亡的能力使其成为各种实体瘤联合治疗的潜在药物 (Montero 等人,2011)。
作用机制
Target of Action
Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib, a potent tyrosine kinase inhibitor . Its primary targets include BCR-ABL , SRC family kinases (SRC, LCK, YES, FYN) , c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of diseases like chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .
Mode of Action
Dasatinib Carboxylic Acid Ethyl Ester, like Dasatinib, inhibits the tyrosine kinase activity of its targets . It inhibits both the active and inactive conformations of the ABL kinase domain . This inhibition leads to a decrease in the uncontrolled activity of the ABL tyrosine kinase associated with CML and ALL . It also inhibits several other kinases involved in cancer, including several SRC-family kinases .
Biochemical Pathways
The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases disrupts several biochemical pathways involved in the growth and proliferation of cancer cells . This disruption leads to a decrease in the uncontrolled growth and proliferation characteristic of diseases like CML and ALL .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 h . Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases by Dasatinib Carboxylic Acid Ethyl Ester leads to a decrease in the uncontrolled growth and proliferation of cancer cells . This results in the treatment of diseases like CML and ALL .
Action Environment
The absorption of Dasatinib is influenced by the gastric pH . Dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, the action, efficacy, and stability of Dasatinib Carboxylic Acid Ethyl Ester can be influenced by the pH of the environment .
安全和危害
Dasatinib Carboxylic Acid Ethyl Ester is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728430 | |
| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-62-0 | |
| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
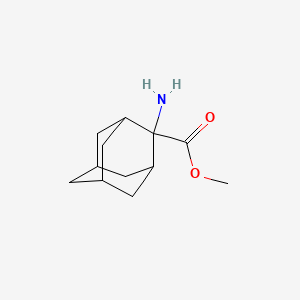


![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)
![Spiro[1,3-dioxolane-2,3-[6]thiabicyclo[3.1.0]hexane], 6,6-dioxide (9CI)](/img/no-structure.png)
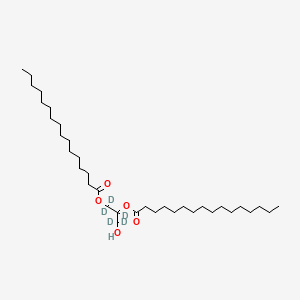
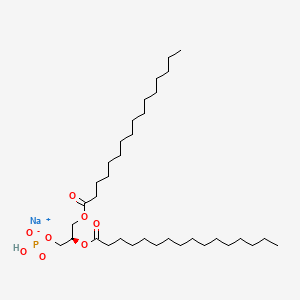
![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)
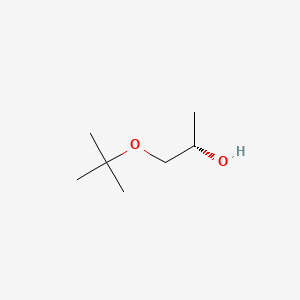
![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
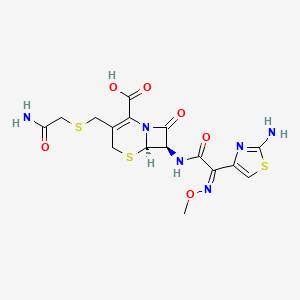
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)
